molecular formula C8H6BrFO3 B1374832 3-Bromo-6-fluoro-2-methoxybenzoic acid CAS No. 1426073-21-3

3-Bromo-6-fluoro-2-methoxybenzoic acid

Cat. No. B1374832
Key on ui cas rn: 1426073-21-3
M. Wt: 249.03 g/mol
InChI Key: WRSPJCQSBRAYCE-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

Oxalyl chloride (15 mL) was added dropwise at 0° C. to a suspension of 3-bromo-6-fluoro-2-methoxybenzoic acid (15 g, 60 mmol) in 100 mL of DCM with 0.5 mL of DMF. The mixture was stirred at 25° C. for 2 hours and the clear solution was concentrated to dryness under reduced pressure. The residue dissolved in 60 mL of anhydrous acetonitrile was added to 600 mL of aqueous NH3.H2O at 0° C. and stirred for 2 hours, then filtered to give 3-bromo-6-fluoro-2-methoxybenzamide.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[Br:7][C:8]1[C:9]([O:18][CH3:19])=[C:10]([C:14]([F:17])=[CH:15][CH:16]=1)[C:11](O)=[O:12].C[N:21](C=O)C>C(Cl)Cl>[Br:7][C:8]1[C:9]([O:18][CH3:19])=[C:10]([C:14]([F:17])=[CH:15][CH:16]=1)[C:11]([NH2:21])=[O:12]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)F)OC
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the clear solution was concentrated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue dissolved in 60 mL of anhydrous acetonitrile
ADDITION
Type
ADDITION
Details
was added to 600 mL of aqueous NH3.H2O at 0° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=C(C(=O)N)C(=CC1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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